molecular formula C11H22N2 B5708396 1'-methyl-1,4'-bipiperidine

1'-methyl-1,4'-bipiperidine

Cat. No.: B5708396
M. Wt: 182.31 g/mol
InChI Key: GPASDLXNNAPVRX-UHFFFAOYSA-N
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Description

1’-methyl-1,4’-bipiperidine is an organic compound belonging to the class of piperidines It is characterized by the presence of two piperidine rings connected by a single nitrogen atom, with a methyl group attached to one of the piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1’-methyl-1,4’-bipiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and a secondary amine under acidic conditions. This method typically yields the desired compound with good efficiency. Another method involves the use of reductive amination, where a piperidine derivative is reacted with a methylating agent in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of 1’-methyl-1,4’-bipiperidine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1’-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine compounds with different functional groups.

Scientific Research Applications

1’-methyl-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,4’-bipiperidine: Lacks the methyl group, resulting in different chemical and biological properties.

    4-piperidinopiperidine: Another derivative with distinct structural and functional characteristics.

    1’-methyl[1,4’-bipiperidine]-4-carbohydrazide: A related compound with additional functional groups, leading to unique applications.

Uniqueness

1’-methyl-1,4’-bipiperidine is unique due to the presence of the methyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

1-methyl-4-piperidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-12-9-5-11(6-10-12)13-7-3-2-4-8-13/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPASDLXNNAPVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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